Mesna

説明

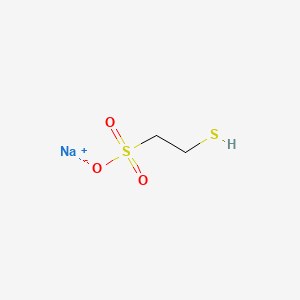

Mesna, also known as sodium-2-mercaptoethane sulfonate, is a synthetic sulfhydryl compound used as a cytoprotective agent . It is primarily used to inhibit the hemorrhagic cystitis induced by ifosfamide . Mesna is administered either orally or intravenously .

Synthesis Analysis

The synthesis of Mesna involves acidifying and alcoholysis of acyl group mesna (II) under the alcoholic solution condition of hydrogen chloride . The reaction product is then neutralized with alkali to obtain Mesna (I) .Molecular Structure Analysis

The molecular formula of Mesna is C2H5NaO3S2 . It has a molecular weight of 164.18 .Chemical Reactions Analysis

Mesna reacts chemically with the urotoxic ifosfamide metabolites, acrolein and 4-hydroxy-ifosfamide, resulting in their detoxification . It also assists in detoxifying these metabolites by reacting its sulfhydryl group with α,β-unsaturated carbonyl containing compounds such as acrolein .Physical And Chemical Properties Analysis

Mesna is a water-soluble compound with antioxidant properties . It is stable for at least 5 days .科学的研究の応用

1. Hematopoietic Stem Cell Transplantation

- Application Summary: Mesna is used to prevent Hemorrhagic cystitis, a severe complication of hematopoietic stem cell transplantation (HSCT). This condition is mainly a result of cyclophosphamide (CTX), which seriously affects the quality of life of patients .

- Methods of Application: Mesna is administered through continuous intravenous injection using a micro pump. This method has been shown to effectively prevent Hemorrhagic cystitis in HSCT and retain Mesna’s concentration in urine .

- Results/Outcomes: The study involved 394 patients who underwent allogenic HSCT. It was found that the continuous intravenous injection of Mesna can effectively prevent Hemorrhagic cystitis in HSCT and retain the Mesna’s concentration in urine .

2. Obesity Treatment

- Application Summary: Mesna (sodium-2-mercaptoethane sulfonate) is being investigated for its potential use in obesity treatment. It has been found to reduce diet-induced fat gain in mice .

- Methods of Application: In the study, C3H/HeH mice were shifted to a high-fat diet with or without Mesna in drinking water. In a phase I, single ascending dose study, oral Mesna (400, 800, 1200, 1600 mg) was administered to 17 men with overweight or obesity .

- Results/Outcomes: Mesna-treated mice had lower estimated mean fat mass gain from baseline compared with controls. In men with overweight, mesna doses of 400-1600 mg showed dose linearity and were well tolerated. Mesna doses of 800 mg or higher decreased plasma tCys by 30% or more at nadir (4h post-dosing) .

3. Chemotherapy Drug Detection

- Application Summary: Mesna is used as an important regional antidote for protecting the urinary system of chemotherapy patients. It needs to be monitored in real-time to ensure a curative effect .

- Methods of Application: A research team led by Prof. Jiang Changlong from the Hefei Institutes of Physical Science (HFIPS) of the Chinese Academy of Sciences (CAS) has recently proposed a new method for the visual detection of Mesna. They monitored quantitative Mesna visually in real-time conditions with a newly-developed portable sensing platform featuring an upconversion-based nanosensor .

- Results/Outcomes: The nanosensor was constructed by upconversion nanoparticles (UCNPs) and ethyl violet (EV), in which the UCNPs acted as donors and EV as the quencher. The addition of Mesna caused the variations of fluorescent and colorimetric chromaticity, realizing the dual-readout function of the nanosensor .

4. Impedimetric Sensor for Mesna Anticancer Drug

- Application Summary: Mesna is used as a protective drug against hemorrhagic cystitis caused by oxazaphosphorine chemotherapy drugs such as ifosfamide, cyclophosphamide, and trophosphamide. The determination of this drug in biological samples is of particular importance .

- Methods of Application: A novel impedimetric sensor based on a glassy carbon electrode (GCE) modified with oxidized multiwalled carbon nanotubes (MWCNTs)/gold nanoparticle (AuNPs) for impedimetric determination of Mesna anticancer drug was developed .

- Results/Outcomes: The detection mechanism of Mesna using the proposed impedimetric sensor relied on the increase in the Rct value of [Fe (CN)6]3−/4−as an electrochemical probe in the presence of Mesna compared to the absence of Mesna as the analyte .

5. Antioxidant Agent Against Acetaminophen Toxicity

- Application Summary: Mesna has been used as an antioxidant agent against acetaminophen toxicity .

- Methods of Application: Mesna is administered to patients who have taken an overdose of acetaminophen. It acts as an antioxidant by reacting with the toxic metabolites of acetaminophen .

- Results/Outcomes: The use of Mesna can help to reduce the toxic effects of acetaminophen, thereby preventing damage to the liver .

6. Adhesion Prevention

- Application Summary: Mesna has been used topically to prevent adhesion formation following surgery .

- Methods of Application: Mesna is applied topically to the surgical site to prevent the formation of adhesions .

- Results/Outcomes: The use of Mesna has been shown to effectively prevent the formation of adhesions following surgery .

Safety And Hazards

Mesna is generally safe but can cause side effects such as nausea, vomiting, constipation, leukopenia, fatigue, fever, anorexia, thrombocytopenia, anemia, granulocytopenia, diarrhea, asthenia, abdominal pain, headache, alopecia, and somnolence . Serious side effects include allergic reactions . It is advised to avoid contact with skin and eyes, and formation of dust and aerosols .

特性

IUPAC Name |

sodium;2-sulfanylethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O3S2.Na/c3-7(4,5)2-1-6;/h6H,1-2H2,(H,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGTZOOQQBDUSI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])S.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NaO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3375-50-6 (parent cpd) | |

| Record name | Mesna [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019767454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1020809 | |

| Record name | Sodium 2-mercaptoethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mesna | |

CAS RN |

19767-45-4 | |

| Record name | Mesna [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019767454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-mercaptoethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesna | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESNA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR7O1405Q9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

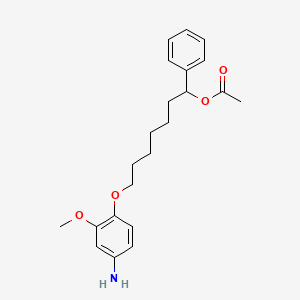

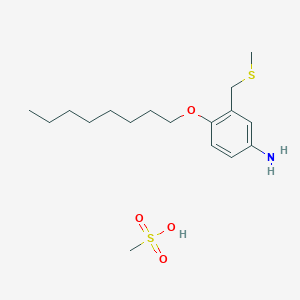

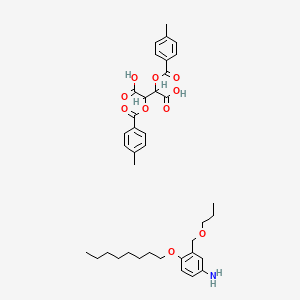

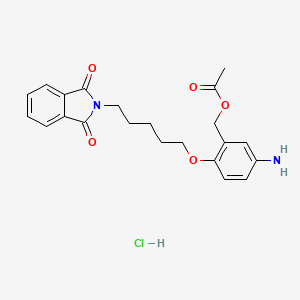

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

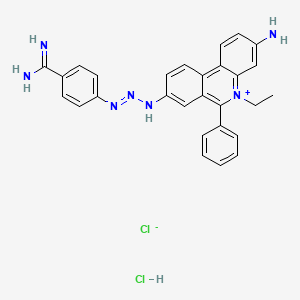

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(2-Amino-5-isobutyl-1,3-thiazol-4-yl)-2-furyl]phosphonic acid](/img/structure/B1676232.png)

![4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-[[(4S)-2-oxo-4-pyridin-4-yl-1,3,2lambda5-dioxaphosphinan-2-yl]oxymethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B1676233.png)